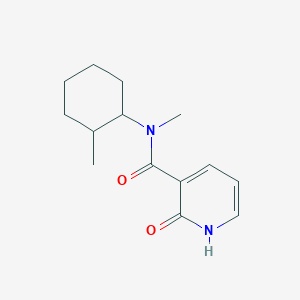
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a psychoactive substance that has been found to have similar effects to delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis.
Wirkmechanismus
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide acts as a full agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. It binds to these receptors and activates them, leading to a cascade of downstream effects that ultimately result in the psychoactive effects associated with cannabinoids.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of mitogen-activated protein kinases (MAPKs). It has also been found to have analgesic, anti-inflammatory, and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, which allows for precise control over the activation of these receptors. However, one limitation is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide and other synthetic cannabinoids. One area of interest is the development of novel compounds that have improved selectivity and potency for the cannabinoid receptors. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and anxiety disorders.
Synthesemethoden
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-methylcyclohexanone with methylamine, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide has been widely used in scientific research as a tool to study the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite regulation, and mood modulation. It has been used to investigate the effects of cannabinoids on various cellular and molecular processes, such as gene expression, protein synthesis, and signaling pathways.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-3-4-8-12(10)16(2)14(18)11-7-5-9-15-13(11)17/h5,7,9-10,12H,3-4,6,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORIIFNRQVBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
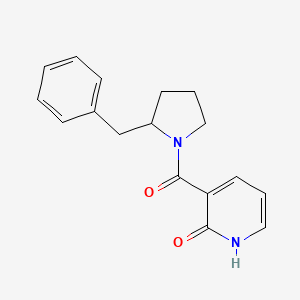
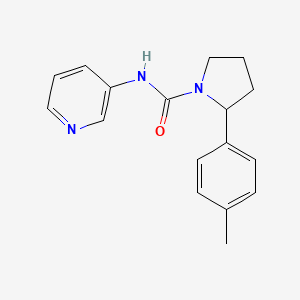

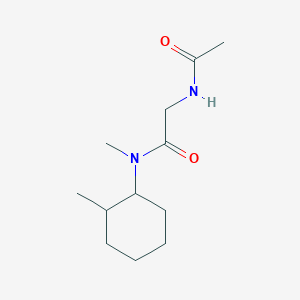
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
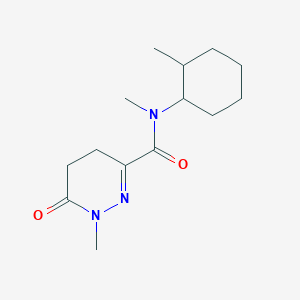
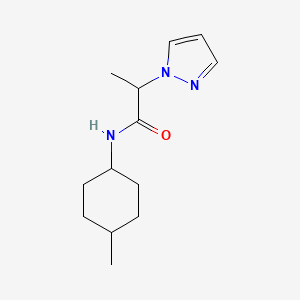

![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)